Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate
Description
Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate is a boron-containing aromatic compound featuring a benzo[7]annulene core fused with a cycloheptene ring. The molecule is functionalized with a methyl carboxylate group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 7. This boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds .
The benzo[7]annulene scaffold imparts unique steric and electronic properties, distinguishing it from smaller (e.g., benzene) or larger annulenes. The methyl carboxylate enhances solubility in polar organic solvents, while the pinacol boronate group facilitates reactivity under mild catalytic conditions. This compound has demonstrated utility in pharmaceutical synthesis, notably as an intermediate in the preparation of Amcenestrant (SAR 439859), a selective estrogen receptor degrader for breast cancer treatment .
Properties
Molecular Formula |
C19H25BO4 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate |
InChI |
InChI=1S/C19H25BO4/c1-18(2)19(3,4)24-20(23-18)16-9-7-6-8-13-12-14(17(21)22-5)10-11-15(13)16/h9-12H,6-8H2,1-5H3 |
InChI Key |
OWSKVHCXZNXGSN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Overview
Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulene-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulene-3-carboxylate
- Molecular Formula : C17H25BNO4
- Molecular Weight : 305.20 g/mol
- CAS Number : Not explicitly listed in the sources.
The compound features a dioxaborolane moiety that may influence its interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance:
- Mechanism of Action : It is suggested that the compound may inhibit viral replication by targeting specific viral proteins. This aligns with findings from similar compounds in the dioxaborolane class that have shown effectiveness against hepatitis C virus (HCV) NS5A proteins .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:
| Concentration (μM) | % Cell Viability (Huh7) | % Cell Viability (HepG2) |
|---|---|---|
| 3 | 85 | 90 |
| 10 | 70 | 75 |
These results indicate moderate cytotoxic effects at higher concentrations but suggest a favorable therapeutic index for lower doses.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
Case Studies
-
Study on Antiviral Efficacy :
- A recent study evaluated the antiviral activity of compounds similar to methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulene-3-carboxylate against HCV. The results indicated that derivatives with a dioxaborolane group exhibited enhanced antiviral activity compared to traditional therapies like ledipasvir .
- Toxicological Assessment :
Comparison with Similar Compounds
Research Findings and Data
Table 1. Spectroscopic Data Comparison
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. Key steps include:
- Introducing the pinacol boronic ester group at position 9 through Miyaura borylation or halogen-boron exchange.
- Constructing the benzo[7]annulene core via cyclization or ring-closing metathesis.
- Installing the methyl ester at position 3 via esterification or carboxylate protection . Purification often involves silica gel chromatography with gradients of non-polar to polar solvents (e.g., pentane/acetone) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry of the boronic ester and annulene core (e.g., B and C NMR).
- X-ray Crystallography : Resolves structural ambiguities, such as ring puckering in the annulene system .
- Mass Spectrometry : Validates molecular weight, particularly for boron-containing derivatives.
- HPLC : Assesses purity, especially when used in pharmaceutical intermediates .
Q. How is the boronic ester functionality utilized in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides or triflates. Example applications:
- Coupling with halogenated aromatics to construct biaryl systems for drug discovery.
- Optimizing catalytic systems (e.g., Pd(PPh) or SPhos ligands) to enhance reaction efficiency .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization strategies include:
Q. What structural modifications to the benzo[7]annulene core influence reactivity?
Comparative studies (e.g., tert-butyl carbamate or fluoro substituents) reveal:
Q. How can contradictory data in cross-coupling reactions be resolved?
Contradictions (e.g., unexpected by-products) require:
- By-product analysis : Use LC-MS to identify intermediates from protodeboronation or homocoupling.
- Moisture control : Ensure anhydrous conditions to prevent boronic ester hydrolysis .
- Catalyst tuning : Replace air-sensitive ligands (e.g., PPh) with stabilized alternatives (e.g., XPhos) .
Q. What stability considerations apply to this compound during storage?
- Temperature : Store at room temperature in inert atmospheres to prevent boronic ester degradation .
- Moisture : Use desiccants or vacuum-sealed containers, as hydrolysis forms inactive boronic acids .
- Light : Protect from UV exposure to avoid annulene ring photooxidation .
Methodological Guidance
Q. How to address solubility challenges during purification?
- For low-polarity derivatives, use mixed solvents (e.g., dichloromethane/hexane) for recrystallization.
- For polar intermediates, employ SPE (solid-phase extraction) with HLB cartridges, as validated for benzoannulene analogs .
Q. What computational tools aid in predicting reactivity?
- DFT calculations (e.g., Gaussian 09) model transition states for Suzuki couplings, guiding ligand selection.
- Molecular docking predicts interactions of annulene derivatives with biological targets (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
